molecular formula C15H13NO4 B6392731 2-(4-Ethoxycarbonylphenyl)nicotinic acid, 95% CAS No. 1261899-67-5

2-(4-Ethoxycarbonylphenyl)nicotinic acid, 95%

Cat. No. B6392731
CAS RN: 1261899-67-5
M. Wt: 271.27 g/mol
InChI Key: ODZNQSITYZBMQL-UHFFFAOYSA-N
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Description

2-(4-Ethoxycarbonylphenyl)nicotinic acid, 95% (2-ECPN) is a novel compound that has recently been developed for various scientific research applications. It is an organic compound that has a unique structure with a carboxylic acid group on one end and a phenyl group on the other. 2-ECPN is an important intermediate in the synthesis of other compounds, and its properties make it an ideal choice for many research applications.

Scientific Research Applications

2-(4-Ethoxycarbonylphenyl)nicotinic acid, 95% has a wide range of scientific research applications. It is used as a starting material for the synthesis of other compounds, such as peptides and peptidomimetics, which are important in drug discovery and development. 2-(4-Ethoxycarbonylphenyl)nicotinic acid, 95% is also used as a reagent in the synthesis of compounds such as amides, esters, and nitriles. In addition, 2-(4-Ethoxycarbonylphenyl)nicotinic acid, 95% is used in the synthesis of various heterocyclic compounds, which are important in the field of medicinal chemistry.

Mechanism of Action

2-(4-Ethoxycarbonylphenyl)nicotinic acid, 95% is an important intermediate in the synthesis of other compounds. Its unique structure allows it to act as a catalyst in the formation of various compounds. It acts as a nucleophile, attacking the electrophilic carbon atom of the substrate, resulting in the formation of a new compound. 2-(4-Ethoxycarbonylphenyl)nicotinic acid, 95% also acts as a proton acceptor, allowing for the formation of amides, esters, and nitriles.
Biochemical and Physiological Effects
2-(4-Ethoxycarbonylphenyl)nicotinic acid, 95% has been studied for its biochemical and physiological effects. It has been found to have a number of beneficial effects on the body, including anti-inflammatory and antioxidant properties. It has also been shown to have an inhibitory effect on the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. This effect has potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

2-(4-Ethoxycarbonylphenyl)nicotinic acid, 95% is an ideal choice for many research applications due to its unique structure and properties. It is relatively easy to synthesize and is stable in aqueous solutions. It also has a low toxicity, making it safe to use in laboratory experiments. However, 2-(4-Ethoxycarbonylphenyl)nicotinic acid, 95% is not soluble in organic solvents and can be difficult to purify.

Future Directions

The potential applications of 2-(4-Ethoxycarbonylphenyl)nicotinic acid, 95% are vast and there are many future directions that could be explored. These include the development of new methods for the synthesis of 2-(4-Ethoxycarbonylphenyl)nicotinic acid, 95%, the use of 2-(4-Ethoxycarbonylphenyl)nicotinic acid, 95% in the synthesis of novel compounds, and the exploration of its potential therapeutic applications. Additionally, further research into its biochemical and physiological effects could lead to new therapeutic strategies for the treatment of various diseases.

Synthesis Methods

2-(4-Ethoxycarbonylphenyl)nicotinic acid, 95% can be synthesized via a two-step process. First, 4-ethoxycarbonylphenylacetic acid is reacted with sodium nitrite in an aqueous solution to form 2-(4-Ethoxycarbonylphenyl)nicotinic acid, 95%. The reaction is catalyzed by sulfuric acid and is performed in the presence of an inert solvent such as toluene. The second step involves the purification of the 2-(4-Ethoxycarbonylphenyl)nicotinic acid, 95% by recrystallization.

properties

IUPAC Name

2-(4-ethoxycarbonylphenyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-2-20-15(19)11-7-5-10(6-8-11)13-12(14(17)18)4-3-9-16-13/h3-9H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODZNQSITYZBMQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=C(C=CC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40688083
Record name 2-[4-(Ethoxycarbonyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40688083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261899-67-5
Record name 3-Pyridinecarboxylic acid, 2-[4-(ethoxycarbonyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261899-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(Ethoxycarbonyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40688083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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